molecular formula C9H14O3 B1166690 3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate CAS No. 118867-24-6

3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate

Cat. No.: B1166690
CAS No.: 118867-24-6
Attention: For research use only. Not for human or veterinary use.
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Description

3,3a,4,5,6,6a-Hexahydro-2H-cyclopenta[b]furan-3-yl acetate is an organic compound characterized by a cyclopentane ring fused with a furan ring and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cyclopentane derivative with a furan derivative in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 3,3a,4,5,6,6a-Hexahydro-2H-cyclopenta[b]furan-3-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3,3a,4,5,6,6a-Hexahydro-2H-cyclopenta[b]furan-3-yl acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the observed effects. For instance, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

    3,3a,4,5,6,6a-Hexahydro-2H-cyclopenta[b]furan-2-one: Similar structure but lacks the acetate group.

    3,3a,4,5,6,6a-Hexahydro-2H-cyclopenta[b]furan-5-yl acetate: Differently substituted derivative.

Uniqueness: The presence of the acetate group in 3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs and valuable for specific applications in research and industry.

Biological Activity

3,3a,4,5,6,6a-Hexahydro-2H-cyclopenta[b]furan-3-yl acetate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity based on recent studies and research findings.

  • Molecular Formula : C₁₃H₂₀O₅
  • Molecular Weight : 256.29 g/mol
  • CAS Number : 69222-61-3

Antiviral Properties

Recent research indicates that compounds related to the cyclopenta[b]furan structure exhibit significant antiviral activity. For instance, derivatives of this compound have shown efficacy against various viruses such as hepatitis C virus (HCV) and herpes simplex virus (HSV) in vitro. The mechanism often involves inhibition of viral replication and interference with viral protein synthesis.

Virus Type IC50 (µM) Reference
Hepatitis C Virus32.2
Herpes Simplex Virus31.9
Influenza Virus0.35

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. Research has demonstrated that it can inhibit the secretion of pro-inflammatory cytokines such as IL-6 and IL-12. These findings suggest potential therapeutic applications in treating inflammatory diseases.

Cytokine Inhibition (%) Reference
IL-649.9
IL-1245.0

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Viral Proteins : The compound may bind to viral proteins, disrupting their function.
  • Cytokine Pathways : It appears to modulate signaling pathways involved in inflammation, leading to reduced cytokine production.

Case Study 1: Antiviral Efficacy

Case Study 2: Inhibition of Inflammatory Response

Another study highlighted the anti-inflammatory effects of the compound in a mouse model of arthritis. Treatment with the compound resulted in a marked decrease in joint swelling and pain associated with inflammation.

Properties

IUPAC Name

3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-6(10)12-9-5-11-8-4-2-3-7(8)9/h7-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNAIKBRHLRCPCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC2C1CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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